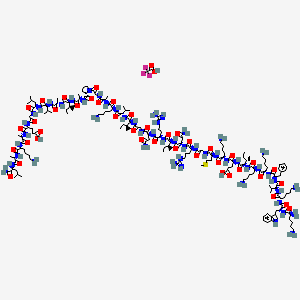
Cumyl-BC-HPMEGACLONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CUMYL-NB-MeGACLONE is a synthetic cannabinoid receptor agonist that belongs to the gamma-carboline class of compounds. It is structurally similar to other synthetic cannabinoids and has been used primarily for research and forensic applications . This compound is known for its high binding affinity and efficacy at the human cannabinoid receptor 1 (hCB1), making it a subject of interest in the study of synthetic cannabinoids .
Preparation Methods
The synthesis of CUMYL-NB-MeGACLONE involves several steps, including the preparation of the gamma-carboline core and the subsequent attachment of the cumyl and NB groups. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CUMYL-NB-MeGACLONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CUMYL-NB-MeGACLONE may lead to the formation of hydroxylated metabolites, while reduction may yield dehydrogenated products .
Scientific Research Applications
CUMYL-NB-MeGACLONE has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS). In biology and medicine, it is used to study the pharmacological effects of synthetic cannabinoids on the human cannabinoid receptor 1 (hCB1). Additionally, it has applications in forensic toxicology for the detection and identification of synthetic cannabinoids in biological samples .
Mechanism of Action
CUMYL-NB-MeGACLONE exerts its effects by binding to the human cannabinoid receptor 1 (hCB1) with high affinity. This binding leads to the activation of the receptor, resulting in various pharmacological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades. The high binding affinity and efficacy of CUMYL-NB-MeGACLONE at hCB1 make it a potent synthetic cannabinoid receptor agonist .
Comparison with Similar Compounds
CUMYL-NB-MeGACLONE is structurally similar to other synthetic cannabinoids such as CUMYL-CH-MEGACLONE, CUMYL-PEGACLONE, and 5F-CUMYL-PEGACLONE. These compounds share a gamma-carboline core structure but differ in the substituents attached to the core. For example, CUMYL-CH-MEGACLONE has a cyclohexylmethyl group, while CUMYL-PEGACLONE has a pentyl chain. The unique structural features of CUMYL-NB-MeGACLONE contribute to its distinct pharmacological profile and make it a valuable compound for research .
Properties
Molecular Formula |
C28H30N2O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C28H30N2O/c1-28(2,22-8-4-3-5-9-22)30-15-14-25-26(27(30)31)23-10-6-7-11-24(23)29(25)18-21-17-19-12-13-20(21)16-19/h3-11,14-15,19-21H,12-13,16-18H2,1-2H3 |
InChI Key |
VFBNNQOHBYEVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CC6CCC5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




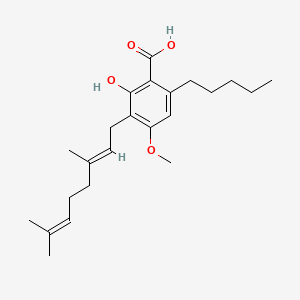
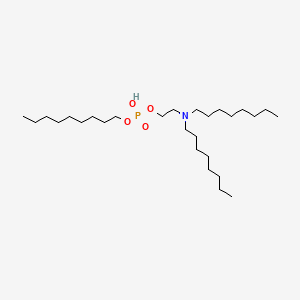
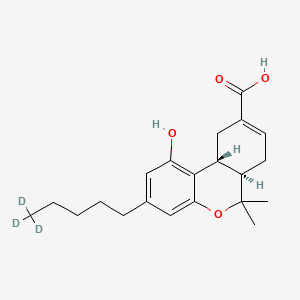
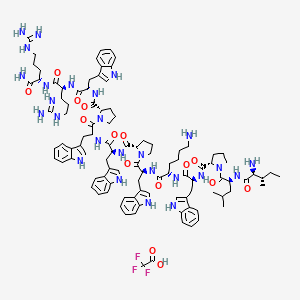
![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)
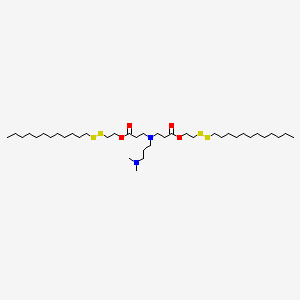
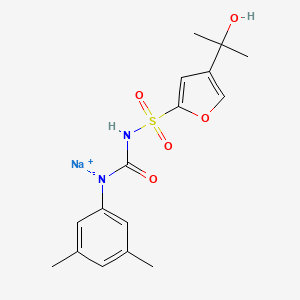
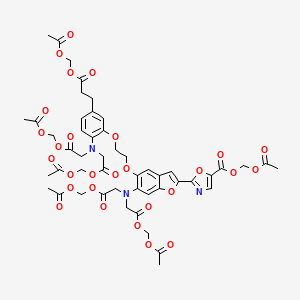
![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)
![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)
